(1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid is a compound with significant relevance in organic chemistry and pharmaceutical applications. It is characterized by its unique molecular structure and specific functional groups that contribute to its chemical behavior and potential uses.
The synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid typically involves several steps, including the protection of amines and the formation of cyclohexane derivatives.
The molecular structure of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid can be described as follows:
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C(=O)O)CC1
.(1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid can undergo various chemical reactions typical for amino acids and their derivatives:
The mechanism of action for (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid primarily relates to its role as a building block in peptide synthesis:
The physical and chemical properties of (1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid are crucial for its application:
(1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutyl)amino)cyclohexanecarboxylic acid has several scientific uses:
CAS No.: 4657-20-9
CAS No.: 1936-18-1
CAS No.: 134698-86-5
CAS No.: 18097-67-1
CAS No.: 479-06-1